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molecular formula C10H13BrO B3271289 1-bromo-2-(2-methylpropoxy)Benzene CAS No. 54514-31-7

1-bromo-2-(2-methylpropoxy)Benzene

Cat. No. B3271289
M. Wt: 229.11 g/mol
InChI Key: DCOQYOOGBVINTA-UHFFFAOYSA-N
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Patent
US05747540

Procedure details

To a solution of 2-bromophenol (0.67 ml, 5.8 mmol) in 25 ml acetone was added K2CO3 (2.0 g, 14.5 mmol) and 1-iodo-2-methylpropane (0.75 ml, 6.4 mmol). The reaction mixture was heated to reflux for 19 h, cooled to ambient temperature and filtered. The solvent was removed under reduced pressure and the residue was taken up in EtOAc. The organic phase was washed with 1N NaOH×2, water and brine. Drying over Na2 SO4 afforded 330 mg (25%) of 2-isobutoxybromobenzene.
Quantity
0.67 mL
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].C([O-])([O-])=O.[K+].[K+].I[CH2:16][CH:17]([CH3:19])[CH3:18]>CC(C)=O>[CH2:16]([O:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[Br:1])[CH:17]([CH3:19])[CH3:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.67 mL
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.75 mL
Type
reactant
Smiles
ICC(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 19 h
Duration
19 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
WASH
Type
WASH
Details
The organic phase was washed with 1N NaOH×2, water and brine
CUSTOM
Type
CUSTOM
Details
Drying over Na2 SO4

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)OC1=C(C=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 330 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 24.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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